molecular formula C25H33N3O5S B2811434 N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 922125-05-1

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

カタログ番号: B2811434
CAS番号: 922125-05-1
分子量: 487.62
InChIキー: JHCMYAWYZYFVME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a recognized chemical probe functioning as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4560077/ Its primary research value lies in its high-affinity binding to the first bromodomain (BD1) of BRD4, thereby disrupting the interaction between BRD4 and acetylated lysine residues on histones. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4292797/ This mechanism competitively displaces BRD4 from chromatin, leading to the downregulation of key oncogenic drivers, most notably the MYC transcription factor. https://pubmed.ncbi.nlm.nih.gov/25140958/ Consequently, this compound is a critical tool in oncology research for investigating BET-dependent gene regulation, epigenetic signaling, and cell proliferation in various cancer models, including leukemia and solid tumors. https://www.nature.com/articles/nchembio.1589 Its application extends to fundamental studies of transcriptional elongation and the role of super-enhancers in maintaining cellular identity and promoting oncogenesis. Researchers utilize this inhibitor to dissect the complex pathophysiology of BRD4-driven diseases and to explore potential therapeutic strategies targeting the epigenetic machinery.

特性

IUPAC Name

N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-6-7-23(29)26-18-8-11-20(12-9-18)34(31,32)27-19-10-13-21-22(14-19)33-16-25(4,5)24(30)28(21)15-17(2)3/h8-14,17,27H,6-7,15-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCMYAWYZYFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of sulfamoyl-phenyl-acylamide derivatives. Structurally analogous compounds, such as the (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) from , share the sulfamoyl-phenyl-acylamide backbone but differ in the heterocyclic core and acyl chain length. Below is a detailed comparison:

Structural Differences and Implications

Heterocyclic Core: Target Compound: Contains a benzo[b][1,4]oxazepine ring with 5-isobutyl, 3,3-dimethyl, and 4-oxo substituents. This fused bicyclic system enhances rigidity and lipophilicity compared to monocyclic analogs. Analogs (5a–5d): Feature a 2-oxotetrahydrofuran ring, a smaller, less rigid five-membered lactone. The absence of aromaticity and fused rings reduces steric bulk and may improve solubility .

Acyl Chain Variations :

  • The target compound has a butyramide (C4) chain, while analogs 5a–5d vary from butyramide (C4) to heptanamide (C7). Chain length influences lipophilicity and membrane permeability, with longer chains (e.g., 5d) showing lower melting points (143–144°C vs. 180–182°C for 5a) and altered optical activity ([α]D = +4.5° to +6.4°), suggesting conformational flexibility differences .

Physicochemical Properties

Property Target Compound (Inferred) 5a (Butyramide) 5b (Pentanamide) 5c (Hexanamide) 5d (Heptanamide)
Core Structure Benzo[b][1,4]oxazepine 2-Oxotetrahydrofuran 2-Oxotetrahydrofuran 2-Oxotetrahydrofuran 2-Oxotetrahydrofuran
Acyl Chain Length C4 C4 C5 C6 C7
Melting Point (°C) Not reported (likely >180°C*) 180–182 174–176 142–143 143–144
[α]D (CH3OH) Not reported +4.5° +5.7° +6.4° +4.7°
Synthesis Yield Not reported 51.0% 45.4% 48.3% 45.4%

*Inferred based on rigidity of benzooxazepine vs. tetrahydrofuran cores.

Bioactivity Considerations (Inferred)

  • Target Compound : The benzooxazepine core may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases), while the isobutyl and dimethyl groups could reduce metabolic degradation.
  • Analogs (5a–5d) : The tetrahydrofuran core’s smaller size and oxygen atom might favor hydrogen bonding with polar targets. Longer acyl chains (e.g., 5d) may improve cell permeability but reduce aqueous solubility .

Computational and Methodological Insights

  • Structural Comparison : Graph-based methods () would highlight topological differences between the benzooxazepine and tetrahydrofuran cores, affecting similarity scores in database searches.
  • Lumping Strategy () : Despite core differences, the shared sulfamoyl-phenyl-acylamide moiety suggests these compounds could be grouped for studying acyl chain effects on bioactivity .

Q & A

Q. What are the key steps in synthesizing this compound, and how are critical intermediates characterized?

The synthesis involves multi-step reactions, including formation of the tetrahydrobenzo[b]oxazepin core, sulfamoylation, and butyramide coupling. Critical intermediates are purified via column chromatography or HPLC and characterized using 1^1H/13^{13}C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to minimize side products .

Q. How can researchers assess the purity and confirm the structural integrity of the compound post-synthesis?

Purity is determined via HPLC (≥95% purity threshold), while structural confirmation relies on:

  • NMR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350–1300 cm1^{-1}, amide C=O at ~1650 cm1^{-1}).
  • High-resolution mass spectrometry (HR-MS) : Validates the molecular formula (C25_{25}H33_{33}N3_{3}O5_{5}S, MW 487.62) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or calorimetric methods.
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity.
  • Antimicrobial susceptibility testing : Employ Gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM vs. ethanol), catalysts (e.g., triethylamine), and temperatures.
  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks.
  • Scale-up adjustments : Optimize stirring rates and cooling methods to maintain consistency .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Substituent modification : Replace the isobutyl group with ethyl/allyl chains to probe steric effects.
  • Functional group swaps : Substitute sulfamoyl with carbamate or urea to evaluate hydrogen-bonding contributions.
  • Bioisosteric replacement : Test fluorinated analogs to enhance metabolic stability .

Q. How should researchers address contradictions in reported solubility data across studies?

  • Standardized protocols : Use consistent solvent systems (e.g., DMSO for stock solutions) and temperature controls (25°C ± 0.5°C).
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
  • Comparative analysis : Cross-validate results with orthogonal methods (e.g., NMR saturation transfer) .

Q. What advanced techniques elucidate the compound’s binding mechanisms with biological targets?

  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., SYK kinase).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) and affinity (KD_D).
  • Molecular dynamics (MD) simulations : Predict binding modes and stability of ligand-target complexes .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

  • Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours.
  • LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond).
  • Arrhenius modeling : Predict shelf-life at standard storage conditions (25°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。